molecular formula C24H24ClN3O2S B4288198 10-(4-chlorophenyl)-13-(3-ethoxypropyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

10-(4-chlorophenyl)-13-(3-ethoxypropyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

Cat. No.: B4288198
M. Wt: 454.0 g/mol
InChI Key: UTUHYFXHOGDAME-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-2-(3-ethoxypropyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one is a complex organic compound with a unique structure that includes a pyridoindole core, a chlorophenyl group, and an ethoxypropyl side chain

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-2-(3-ethoxypropyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the pyridoindole core: This can be achieved through cyclization reactions involving pyridine and indole derivatives.

    Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the ethoxypropyl side chain: This can be done through nucleophilic substitution reactions using ethoxypropyl halides.

    Formation of the thioxo group: This step may involve the use of sulfur-containing reagents under specific conditions.

Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

5-(4-chlorophenyl)-2-(3-ethoxypropyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thioxo group to a thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

5-(4-chlorophenyl)-2-(3-ethoxypropyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: The compound’s structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing groups.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-(3-ethoxypropyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The presence of the thioxo group may enable the compound to form covalent bonds with target proteins, leading to irreversible inhibition. The ethoxypropyl side chain and chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 5-(4-chlorophenyl)-2-(3-ethoxypropyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one include:

    5-(4-chlorophenyl)-2-(3-methoxypropyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’1,6]pyrido[3,4-b]indol-1-one: This compound has a methoxypropyl side chain instead of an ethoxypropyl side chain.

    5-(4-bromophenyl)-2-(3-ethoxypropyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’1,6]pyrido[3,4-b]indol-1-one: This compound has a bromophenyl group instead of a chlorophenyl group.

    5-(4-chlorophenyl)-2-(3-ethoxypropyl)-3-oxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’1,6]pyrido[3,4-b]indol-1-one: This compound has an oxo group instead of a thioxo group.

Properties

IUPAC Name

10-(4-chlorophenyl)-13-(3-ethoxypropyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O2S/c1-2-30-13-5-12-27-23(29)20-14-18-17-6-3-4-7-19(17)26-21(18)22(28(20)24(27)31)15-8-10-16(25)11-9-15/h3-4,6-11,20,22,26H,2,5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUHYFXHOGDAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2CC3=C(C(N2C1=S)C4=CC=C(C=C4)Cl)NC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(4-chlorophenyl)-13-(3-ethoxypropyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
Reactant of Route 2
Reactant of Route 2
10-(4-chlorophenyl)-13-(3-ethoxypropyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
Reactant of Route 3
Reactant of Route 3
10-(4-chlorophenyl)-13-(3-ethoxypropyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
Reactant of Route 4
10-(4-chlorophenyl)-13-(3-ethoxypropyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
Reactant of Route 5
Reactant of Route 5
10-(4-chlorophenyl)-13-(3-ethoxypropyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
Reactant of Route 6
Reactant of Route 6
10-(4-chlorophenyl)-13-(3-ethoxypropyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

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